molecular formula C8H12O2 B8221953 2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid

2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B8221953
M. Wt: 140.18 g/mol
InChI Key: XZBBOIJCYGQSNP-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-bicyclo[111]pentanyl)acetic acid is an organic compound with the molecular formula C8H12O2 It features a bicyclo[111]pentane core, which is a highly strained and unique structure, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the bicyclic structure.

    Introduction of the methyl group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)propanoic acid: Similar structure but with a propanoic acid moiety.

    2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)butanoic acid: Similar structure but with a butanoic acid moiety.

    2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)ethanol: Similar structure but with an ethanol moiety.

Uniqueness

2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the bicyclo[1.1.1]pentane core also contributes to its unique properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7-3-8(4-7,5-7)2-6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBBOIJCYGQSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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